
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) is an organic compound with the molecular formula C14H14N6S. It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes. This compound is characterized by the presence of a pteridine core substituted with a 4-methylphenylthio group at the 6-position and amino groups at the 2 and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) typically involves the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through the cyclization of appropriate precursors such as 2,4,5,6-tetraaminopyrimidine with suitable aldehydes or ketones.
Introduction of the 4-Methylphenylthio Group: The 4-methylphenylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the pteridine core with 4-methylthiophenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
科学研究应用
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to folate analogs.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The compound may also interact with nucleic acids, affecting their function and stability.
相似化合物的比较
Similar Compounds
2,4-Diamino-6-methylpteridine: Similar structure but lacks the 4-methylphenylthio group.
2,4-Diamino-6-hydroxymethylpteridine: Contains a hydroxymethyl group instead of the 4-methylphenylthio group.
6-Bromomethyl-2,4-pteridinediamine: Contains a bromomethyl group instead of the 4-methylphenylthio group.
Uniqueness
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) is unique due to the presence of the 4-methylphenylthio group, which imparts distinct chemical and biological properties. This substitution can enhance its stability, reactivity, and potential interactions with biological targets compared to its analogs.
属性
CAS 编号 |
174654-74-1 |
|---|---|
分子式 |
C14H14N6S |
分子量 |
298.37 g/mol |
IUPAC 名称 |
6-[(4-methylphenyl)sulfanylmethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C14H14N6S/c1-8-2-4-10(5-3-8)21-7-9-6-17-13-11(18-9)12(15)19-14(16)20-13/h2-6H,7H2,1H3,(H4,15,16,17,19,20) |
InChI 键 |
MWVFUMVQSGZZEM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
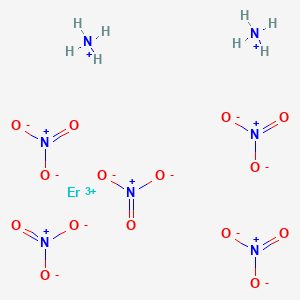
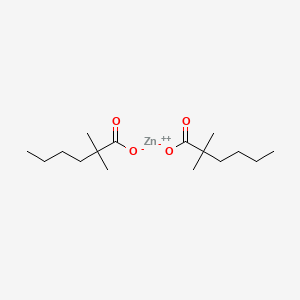
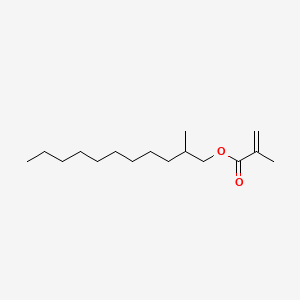
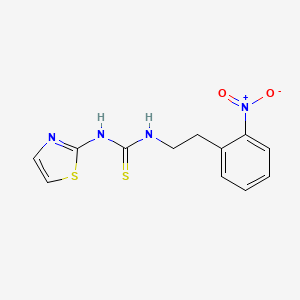

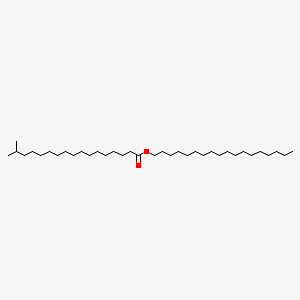

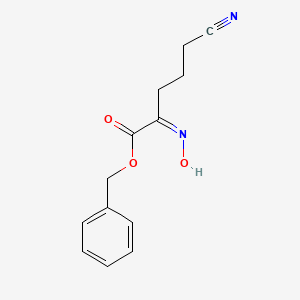

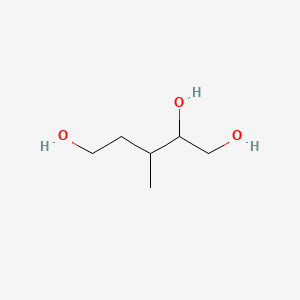
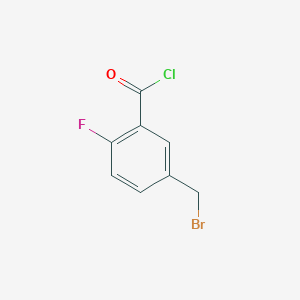

![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
